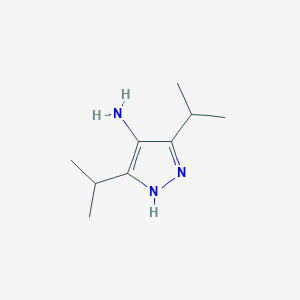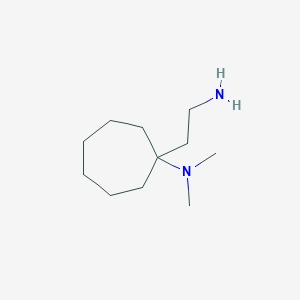
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine is an organic compound that belongs to the class of amines It features a cycloheptane ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with 2-bromoethylamine hydrobromide, followed by reductive amination with formaldehyde and dimethylamine. The reaction conditions typically include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)piperazine: Similar in structure but with a piperazine ring instead of a cycloheptane ring.
N,N-dimethylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(2-aminoethyl)-N,N-dimethylcyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine is unique due to its cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-13(2)11(9-10-12)7-5-3-4-6-8-11/h3-10,12H2,1-2H3 |
InChI Key |
ZNAOXVLUULEMCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCCC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13334655.png)
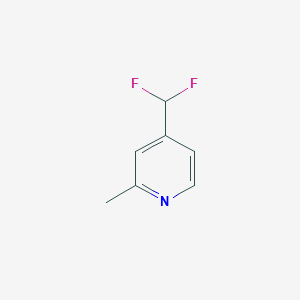

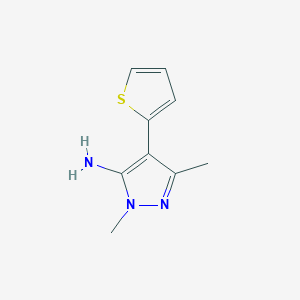
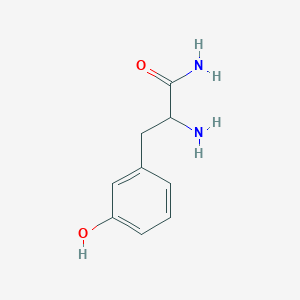
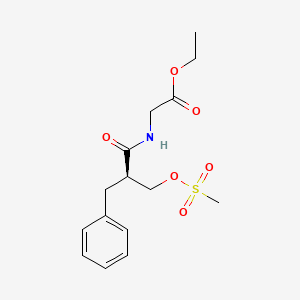
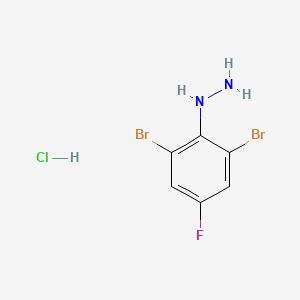
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
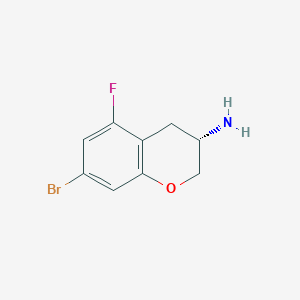
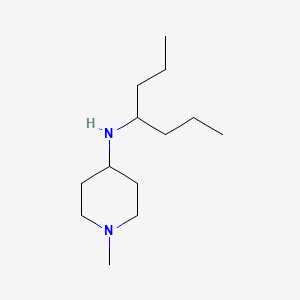
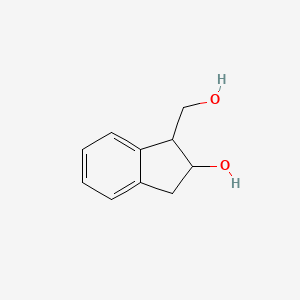
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
